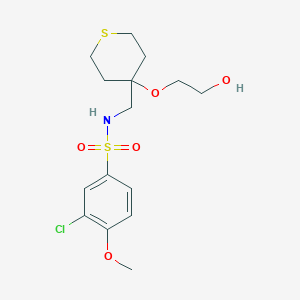

3-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methoxybenzenesulfonamide

説明

特性

IUPAC Name |

3-chloro-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClNO5S2/c1-21-14-3-2-12(10-13(14)16)24(19,20)17-11-15(22-7-6-18)4-8-23-9-5-15/h2-3,10,17-18H,4-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFLYJLSQMIKZTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCSCC2)OCCO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methoxybenzenesulfonamide is a synthetic compound characterized by its complex structure and potential biological activities. This compound features a chloro group, a methoxy group, and a sulfonamide moiety, which are significant for its interaction with biological systems. The presence of the tetrahydro-2H-thiopyran ring and hydroxyethoxy group enhances its solubility and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methoxybenzenesulfonamide is , with a molecular weight of 395.9 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂ClN O₅S₂ |

| Molecular Weight | 395.9 g/mol |

| CAS Number | 2319783-17-8 |

Potential Biological Targets

Research indicates that compounds with similar structures often exhibit activity against:

- Human lipoxygenases (LOXs) : These enzymes play crucial roles in inflammatory responses and cell proliferation. Compounds targeting LOXs can influence conditions like cancer and inflammatory diseases .

- Enzymes involved in metabolic pathways : The sulfonamide moiety may provide inhibitory effects on enzymes critical for metabolic processes.

Biological Activity

Preliminary findings suggest that 3-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methoxybenzenesulfonamide exhibits notable biological activity, particularly in enzyme inhibition.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals potential advantages:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methoxybenzenesulfonamide | Methoxy group, sulfonamide | Antimicrobial properties |

| Tetrahydrothiopyran derivatives | Thiopyran ring system | Potential anticancer activity |

| Quinoxaline derivatives | Heterocyclic structure | Anti-inflammatory effects |

| 3-chloro-N-((4-(2-hydroxyethoxy)... | Unique combination enhancing solubility | Promising candidate for drug development |

Case Studies and Research Findings

While comprehensive studies specifically targeting this compound are scarce, relevant literature indicates promising avenues for research:

- Inhibition Studies : Similar compounds have shown significant inhibitory effects on lipoxygenases, suggesting that 3-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methoxybenzenesulfonamide may exhibit similar properties .

- Therapeutic Applications : The unique structural features indicate potential applications in treating inflammatory diseases and certain cancers, warranting further investigation into its pharmacological profile.

類似化合物との比較

Comparison with Structurally Similar Sulfonamide Derivatives

The provided evidence highlights several sulfonamide analogs with structural or functional similarities. Below is a detailed comparison:

Functional Group Influence on Physical Properties

The target compound’s 2-hydroxyethoxy-thiopyran group likely increases polarity compared to analogs with aromatic or ester-linked thioethers. This could enhance aqueous solubility but reduce membrane permeability.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。